molecular formula C23H17BrN4OS B5493691 3-Benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-Benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5493691
M. Wt: 477.4 g/mol
InChI Key: OHRUKEWDUQEAHG-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex heterocyclic compound

Preparation Methods

The synthesis of 3-Benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step reactions. One common synthetic route includes the condensation of benzyl mercaptan with a bromophenyl-substituted triazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar compounds include other triazino-benzoxazepines and related heterocycles. For example:

    3-Benzylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a chlorine atom instead of bromine.

    3-Benzylsulfanyl-6-(3-methylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a methyl group instead of bromine.

The uniqueness of 3-Benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

3-benzylsulfanyl-6-(3-bromophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4OS/c24-17-10-6-9-16(13-17)21-25-19-12-5-4-11-18(19)20-22(29-21)26-23(28-27-20)30-14-15-7-2-1-3-8-15/h1-13,21,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRUKEWDUQEAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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